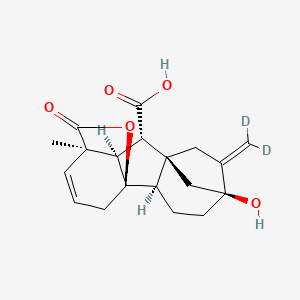
(Methylene-d2)gibberellin A5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylene-d2)gibberellin A5 is an isotopic analog of gibberellin A5, a plant hormone that plays a crucial role in regulating various aspects of plant growth and development. Gibberellins, including gibberellin A5, are diterpenoid acids that promote stem elongation, seed germination, and other growth processes in plants . The incorporation of deuterium atoms in this compound makes it a valuable tool for studying the metabolic pathways and mechanisms of action of gibberellins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methylene-d2)gibberellin A5 typically involves the incorporation of deuterium atoms into the gibberellin A5 molecule. One common method is the hydrogenation of gibberellin A5 methyl ester with deuterium gas, followed by removal of the epoxide oxygen and hydrolysis . This process ensures the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound is generally carried out using biotechnological approaches. Gibberellin A5 can be produced biotechnologically from gibberellic acid (gibberellin A3) through microbial fermentation . The deuterium labeling is then achieved through chemical synthesis, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Methylene-d2)gibberellin A5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful for studying the metabolic pathways of gibberellins.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, providing insights into its chemical properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the structure-activity relationships and metabolic pathways of gibberellins .
Aplicaciones Científicas De Investigación
(Methylene-d2)gibberellin A5 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (Methylene-d2)gibberellin A5 involves its interaction with specific receptors and signaling pathways in plants. Gibberellins bind to their receptors, triggering a cascade of events that lead to the activation of transcription factors and the expression of genes involved in growth and development . The incorporation of deuterium atoms allows researchers to trace the metabolic fate of the compound and understand its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Gibberellin A1: Another gibberellin with similar growth-promoting effects but differs in its chemical structure and specific activity.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its strong growth-promoting effects, but lacks the deuterium labeling present in (Methylene-d2)gibberellin A5.
Gibberellin A4: Similar in structure to gibberellin A5 but with different functional groups, leading to variations in its biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool for studying the metabolic pathways and mechanisms of action of gibberellins. This isotopic labeling allows for precise tracking of the compound in biological systems, providing insights that are not possible with non-labeled gibberellins .
Propiedades
Fórmula molecular |
C19H22O5 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
Clave InChI |
ZOWHLBOPCIHIHW-PUFBYSOGSA-N |
SMILES isomérico |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC=C[C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H] |
SMILES canónico |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


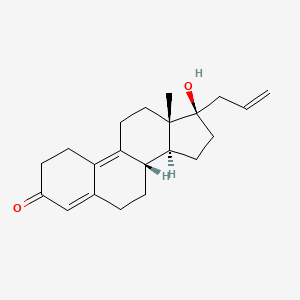
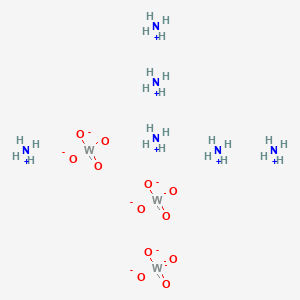
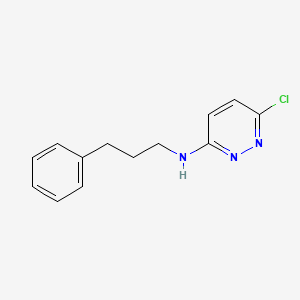
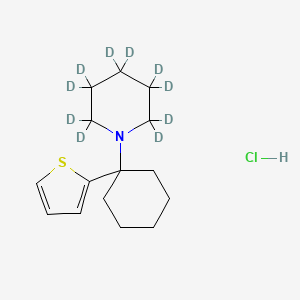
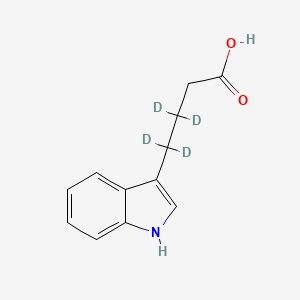
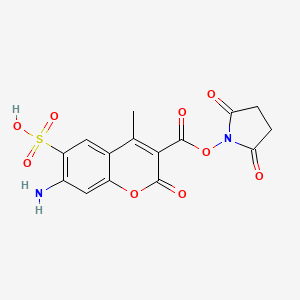
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
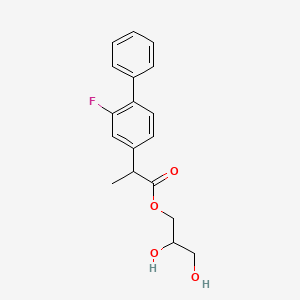
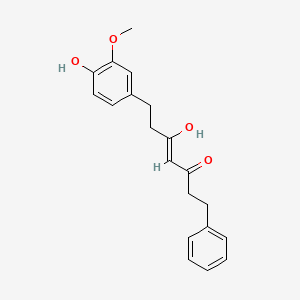
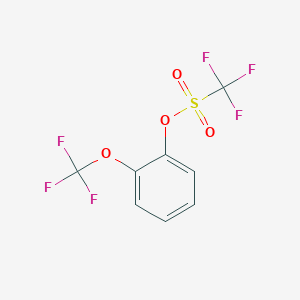
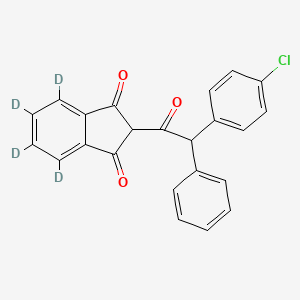

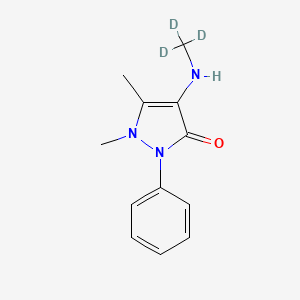
![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
